molecular formula C19H17F3O3 B15171469 Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate CAS No. 921932-55-0

Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate

Cat. No.: B15171469
CAS No.: 921932-55-0
M. Wt: 350.3 g/mol
InChI Key: SNIMOTCSHUCACH-UHFFFAOYSA-N
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Description

Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate is a fluorinated benzoate ester featuring a trifluoromethyl group, a ketone moiety, and a phenyl substituent on its butan-2-yl chain. This compound is structurally distinct due to the combination of electron-withdrawing groups (trifluoromethyl and ketone) and an aromatic phenyl ring, which influence its physicochemical properties and reactivity.

Properties

CAS No.

921932-55-0

Molecular Formula

C19H17F3O3

Molecular Weight

350.3 g/mol

IUPAC Name

ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate

InChI

InChI=1S/C19H17F3O3/c1-2-25-18(24)15-10-8-13(9-11-15)16(19(20,21)22)12-17(23)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3

InChI Key

SNIMOTCSHUCACH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate typically involves the reaction of ethyl benzoate with 1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis methods to enhance efficiency and yield. For example, a continuous reactor can be used to introduce raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, followed by continuous extraction to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone and ester groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Structural Analogues

The following ethyl benzoate derivatives share functional groups or substituent patterns with the target compound:

Compound Name Key Substituents Structural Features Reference
Ethyl 4-(1,1-difluoroethyl)benzoate - 1,1-Difluoroethyl group Reduced fluorine content vs. trifluoromethyl group
Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate - 1,1,2,2-Tetrafluoroethoxy group Increased fluorine density on ethoxy chain
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate - 3-Fluoro-4-methoxyphenyl, ketone Fluorinated aromatic ring + ketone
Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate - Phthalimide-derived substituent Electron-deficient isoindoline ring
(Z)-Ethyl 4-(2,4-dimethyl-5-oxo-1-phenylpent-3-en-2-yl)benzoate - α,β-Unsaturated ketone + phenyl Conjugated system with keto-enol tautomerization

Key Observations :

  • The trifluoromethyl group in the target compound enhances hydrophobicity and metabolic stability compared to non-fluorinated analogs .
  • The ketone moiety increases electrophilicity, enabling nucleophilic additions or condensations, similar to Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate .

Physicochemical Properties

Comparative data for selected analogs:

Compound Name Melting Point (°C) IR (C=O stretches, cm⁻¹) Solubility Trends Reference
Ethyl 4-(4-methylbenzamido)benzoate 99–100 1730, 1680 Low in polar solvents
Ethyl 4-(4-methoxybenzamido)benzoate 105–106 1715, 1690 Moderate in DCM/MeOH
Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate Not reported ~1700 (ester, imide) Soluble in DMF, DMSO
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate Oil (no mp) ~1710 (ketone) Lipophilic

Key Observations :

  • Fluorinated analogs (e.g., Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate) often exhibit lower melting points and higher lipophilicity compared to non-fluorinated derivatives .
  • The trifluoromethyl group likely reduces solubility in aqueous media, as seen in structurally related fluorinated esters .

Q & A

Q. What synthetic methodologies are commonly used to prepare Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate and its derivatives?

Methodological Answer: Gold-catalyzed fluoroarylation of gem-difluoroallenes is a primary method for synthesizing trifluoromethyl-substituted benzoate derivatives. For example, Li et al. (2024) achieved 75% yield for a tert-butyl-substituted analog by reacting aryl boronic acids with gem-difluoroallenes under gold(I) catalysis . Key parameters include catalyst loading (2–5 mol%), solvent polarity (e.g., dichloroethane), and reaction time (12–24 h). Optimization strategies involve adjusting steric hindrance of substituents—bulky groups (e.g., 4-fluorophenyl) require longer reaction times but improve regioselectivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer: Structural validation relies on:

  • ¹H/¹³C-NMR : Assigning trifluoromethyl (δ ~ -60 to -70 ppm in ¹⁹F-NMR) and ketone carbonyl (δ ~ 190–200 ppm) signals .
  • HRMS : Confirming molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₅F₃O₃ at m/z 373.1052) .
  • TLC : Monitoring reaction progress using silica gel plates (hexane:ethyl acetate = 4:1) and UV visualization .
  • X-ray crystallography : SHELX software refines crystal structures, particularly for resolving stereochemical ambiguities in trifluoromethyl alkenes .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reaction pathways in gold-catalyzed syntheses?

Methodological Answer: Electron-withdrawing groups (e.g., -CF₃, -Cl) on aryl substrates increase electrophilicity at the α-carbon of gem-difluoroallenes, accelerating nucleophilic attack. Steric effects dominate in para-substituted derivatives:

  • 4-Fluorophenyl : Directs addition to the less-hindered position, yielding >90% regioselectivity (confirmed by NOESY correlations) .
  • Bulky tert-butyl groups : Reduce yields (42–67%) due to transition-state crowding, necessitating lower catalyst loadings (2 mol%) . Computational studies (DFT) reveal that gold-π interactions stabilize intermediates, with activation energies 5–8 kcal/mol lower for electron-deficient arenes .

Q. How can researchers resolve contradictions in catalytic efficiency across reported synthetic protocols?

Methodological Answer: Discrepancies in yields (e.g., 42% vs. 75% for similar substrates ) arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DCE) improve ion-pair stabilization but may deactivate catalysts via coordination.
  • Substrate purity : Trace moisture hydrolyzes gem-difluoroallenes; rigorous drying (molecular sieves) is essential.
  • Catalyst decomposition : Au(I) catalysts degrade under prolonged heating; kinetic profiling identifies optimal reaction windows (6–12 h). Comparative studies using in situ IR spectroscopy and Arrhenius analysis can pinpoint rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

Q. What in vitro models and structure-activity relationship (SAR) strategies are used to evaluate biological activity?

Methodological Answer:

  • Silkworm (Bombyx mori) assays : Derivatives with anti-juvenile hormone (anti-JH) activity induce precocious metamorphosis. For example, ethyl benzoates with indole substituents show dose-dependent effects (10–100 μg/larva), monitored via hemolymph JH titers .
  • SAR studies :
  • Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance binding to JH esterase (IC₅₀ = 12 μM vs. 45 μM for methyl analogs) .
  • Alkyl chain length : Ethyl esters exhibit higher metabolic stability than methyl/propyl analogs in microsomal assays (t₁/₂ = 8 h vs. 2 h) .
    • Enzyme inhibition assays : Fluorescence polarization assays quantify interactions with cytochrome P450 isoforms (e.g., CYP3A4), correlating IC₅₀ values with logP (optimal range: 3.0–3.5) .

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